molecular formula C13H12ClN3S B5530497 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B5530497
M. Wt: 277.77 g/mol
InChI Key: JZCXESAQQOJVCM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that features a thiourea group bonded to a 4-chlorophenyl and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 4-chloroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea
  • 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

Uniqueness

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCXESAQQOJVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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